3,3-Bis(methylsulfanyl)-1-[4-(trifluoromethyl)phenyl]prop-2-EN-1-one
CAS No.: 116609-87-1
Cat. No.: VC20876124
Molecular Formula: C12H11F3OS2
Molecular Weight: 292.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 116609-87-1 |
|---|---|
| Molecular Formula | C12H11F3OS2 |
| Molecular Weight | 292.3 g/mol |
| IUPAC Name | 3,3-bis(methylsulfanyl)-1-[4-(trifluoromethyl)phenyl]prop-2-en-1-one |
| Standard InChI | InChI=1S/C12H11F3OS2/c1-17-11(18-2)7-10(16)8-3-5-9(6-4-8)12(13,14)15/h3-7H,1-2H3 |
| Standard InChI Key | YTNCVFWDZRDUOE-UHFFFAOYSA-N |
| SMILES | CSC(=CC(=O)C1=CC=C(C=C1)C(F)(F)F)SC |
| Canonical SMILES | CSC(=CC(=O)C1=CC=C(C=C1)C(F)(F)F)SC |
Introduction
3,3-Bis(methylsulfanyl)-1-[4-(trifluoromethyl)phenyl]prop-2-en-1-one is a synthetic organic compound with a molecular formula of C12H11F3OS2 and a molecular weight of 292.34 g/mol . This compound belongs to the class of propenones, which are known for their diverse applications in organic synthesis and pharmaceutical research.
Synthesis and Applications
The synthesis of 3,3-Bis(methylsulfanyl)-1-[4-(trifluoromethyl)phenyl]prop-2-en-1-one typically involves the reaction of appropriate precursors, such as 4-trifluoromethylbenzaldehyde and a suitable thioacetal, under conditions that facilitate the formation of the desired propenone structure. This compound is of interest in various fields due to its potential as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and materials.
Research Findings
Research on 3,3-Bis(methylsulfanyl)-1-[4-(trifluoromethyl)phenyl]prop-2-en-1-one is focused on its chemical properties and potential applications. The compound's stability and reactivity are influenced by the presence of the trifluoromethyl group, which can participate in various chemical reactions, including nucleophilic substitutions and additions.
Chemical Reactivity
The trifluoromethyl group in 3,3-Bis(methylsulfanyl)-1-[4-(trifluoromethyl)phenyl]prop-2-en-1-one enhances its reactivity towards nucleophiles, making it a useful intermediate in organic synthesis. The methylsulfanyl groups can also undergo further transformations, such as oxidation or substitution reactions.
Biological Activity
While specific biological activities of 3,3-Bis(methylsulfanyl)-1-[4-(trifluoromethyl)phenyl]prop-2-en-1-one have not been extensively reported, compounds with similar structures have shown potential in pharmaceutical applications, including antimicrobial and anticancer activities.
Safety and Handling
Handling 3,3-Bis(methylsulfanyl)-1-[4-(trifluoromethyl)phenyl]prop-2-en-1-one requires caution due to its potential irritant properties. It is advisable to use protective equipment and follow standard laboratory safety protocols when working with this compound.
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